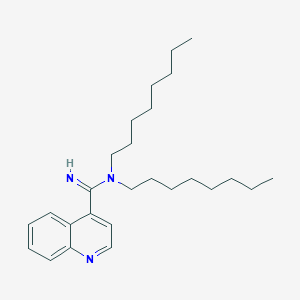

N,N-dioctylquinoline-4-carboximidamide

Description

N,N-Dioctylquinoline-4-carboximidamide is a synthetic quinoline derivative characterized by a carboximidamide functional group at the 4-position of the quinoline core, substituted with two octyl chains at the nitrogen atoms. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

5447-57-4 |

|---|---|

Molecular Formula |

C26H41N3 |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

N,N-dioctylquinoline-4-carboximidamide |

InChI |

InChI=1S/C26H41N3/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)26(27)24-19-20-28-25-18-14-13-17-23(24)25/h13-14,17-20,27H,3-12,15-16,21-22H2,1-2H3 |

InChI Key |

MPYLKLHSRRVGHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=N)C1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dioctylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dioctylamine under specific conditions. The process generally includes:

Activation of Quinoline-4-carboxylic Acid: The carboxylic acid group is activated using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Amidation Reaction: The activated carboxylic acid reacts with dioctylamine to form the desired carboximidamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dioctylquinoline-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N,N-dioctylquinoline-4-carboximidamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dioctylquinoline-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been found to inhibit the translation elongation factor 2 (PfEF2), thereby disrupting protein synthesis in the malaria parasite . This inhibition leads to the death of the parasite and provides a potential therapeutic approach for malaria treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N-dioctylquinoline-4-carboximidamide and related quinoline derivatives from the evidence:

*Estimated via computational modeling (e.g., ChemDraw).

Detailed Research Findings and Structural Analysis

Substituent Effects on Bioactivity

- Lipophilicity vs. Solubility: The dioctyl chains in this compound likely increase logP compared to shorter-chain analogs like 5a5 (logP ~3.5) . However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

- Antimicrobial Potential: Analogous compounds with morpholino or dimethylamino groups (e.g., 5a5) exhibit strong antibacterial activity due to interactions with bacterial membranes or enzymes . The carboximidamide group in the target compound may similarly disrupt microbial processes.

Pharmacokinetic Considerations

- Metabolic Stability: Adamantyl-containing quinolines (e.g., compound 47) show enhanced metabolic stability due to steric hindrance . The dioctyl chains may confer similar resistance to enzymatic degradation.

- Toxicity Risks : Long alkyl chains (e.g., octyl) can increase cytotoxicity risks, as seen in cationic amphiphiles. Balancing lipophilicity with polar groups (e.g., carboximidamide) may mitigate this .

Critical Analysis of Evidence Gaps

- Direct Data Absence: None of the provided studies explicitly investigate this compound. Conclusions are extrapolated from structural analogs.

- Contradictory Trends : While increased lipophilicity generally enhances membrane permeation, excessive hydrophobicity (e.g., in compound 47) can reduce bioavailability . The target compound’s optimal chain length remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.